
アセブロフィリン
概要
説明
アンブロキソールアセフィリネートは、気管支痙攣を伴う気管支肺疾患の対症療法に使用される気管支拡張薬です 。それは、粘液溶解剤であるアンブロキソールと、キサンチン誘導体であるアセフィリンの組み合わせです。この化合物は、粘液を分解し、呼吸を容易にすることによって、呼吸器疾患の治療に特に有効です。
科学的研究の応用
Chronic Obstructive Pulmonary Disease (COPD)
Acebrophylline has been extensively studied as an add-on therapy for COPD:
- Efficacy : A randomized controlled trial compared Acebrophylline and sustained-release theophylline in COPD patients. Both treatments showed similar improvements in spirometric parameters (FEV1, PEFR) and symptomatic relief, but Acebrophylline had a better safety profile regarding cardiovascular side effects .
Parameter | Group 1 (Acebrophylline) | Group 2 (Theophylline) | p-value |
---|---|---|---|
FEV1 (L) | 46.54 ± 6.14 | 45.99 ± 6.63 | 0.79 |
PEFR (L/min) | 46.7 ± 6.29 | 46.44 ± 6.53 | 0.89 |
Improvement in Dyspnoea (%) | 65% | 45% | <0.05 |
- Safety : In a study involving 30 COPD patients, Acebrophylline was well-tolerated with minimal adverse effects, primarily mild gastrointestinal discomfort .
Asthma Management
Acebrophylline is also effective in managing asthma symptoms:
- Combination Therapy : A study indicated that combining montelukast with Acebrophylline improved asthma control compared to montelukast alone, with significant enhancements in FEV1 and reductions in cough and sputum production .
Treatment Group | Mean FEV1 Improvement (%) | Sputum Production Reduction (%) |
---|---|---|
Montelukast + Acebrophylline | Significantly greater | Significant |
Montelukast Alone | Moderate | Moderate |
- Clinical Evidence : In patients with acute bronchitis or exacerbations of chronic asthma, Acebrophylline demonstrated significant improvements in respiratory function and symptom relief .
Other Respiratory Conditions
Acebrophylline has shown potential benefits in various other conditions:
- Bronchitis and Sinusitis : Its mucolytic properties make it suitable for treating bronchitis and sinusitis by facilitating mucus clearance.
- Pediatric Use : Acebrophylline has been reported as safe for use in children with respiratory ailments due to its low toxicity profile .
Case Study 1: COPD Management
A longitudinal study involved patients receiving either Acebrophylline or sustained-release theophylline over one year. Results indicated comparable improvements in lung function and symptom relief but highlighted fewer side effects with Acebrophylline .
Case Study 2: Asthma Control
In a multicenter trial, patients using a fixed-dose combination of montelukast and Acebrophylline experienced significant improvements in quality of life metrics compared to those on montelukast alone .
作用機序
アンブロキソールアセフィリネートは、いくつかのメカニズムを通じてその効果を発揮します。
粘液溶解作用: アンブロキソールは粘液を分解し、呼吸器系からより簡単に排出されます.
気管支拡張: アセフィリンは気道の筋肉を弛緩させ、呼吸を容易にします.
抗炎症効果: この化合物は、呼吸器系の炎症を軽減する抗炎症作用も示します.
分子標的と経路:
類似の化合物:
アンブロキソール: 呼吸器疾患の治療のために単独で使用される粘液溶解剤.
アセフィリン: 気管支拡張薬として使用されるキサンチン誘導体.
ブロムヘキシン: アンブロキソールと類似の別の粘液溶解剤.
独自性: アンブロキソールアセフィリネートは、粘液溶解と気管支拡張の組み合わせた効果により、その個々の成分と比較して、呼吸器疾患の治療に効果的であるため、独特です .
生化学分析
Biochemical Properties
Acebrophylline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules. The molecule contains ambroxol, which facilitates various steps in the biosynthesis of pulmonary surfactant . It also contains theophylline-7 acetic acid, which raises blood levels of ambroxol, thus rapidly and intensely stimulating surfactant production .
Cellular Effects
Acebrophylline has profound effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity and adhesivity of the mucus, greatly improving ciliary clearance . It also exerts an anti-inflammatory effect by deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as leukotrienes .
Molecular Mechanism
The molecular mechanism of Acebrophylline involves several points of attack in obstructive airway disease. It acts as an anti-cholinergic receptor, with its main action being the M3 receptor-blocking action . When Acebrophylline binds to the Gi-type receptor, GDP is converted to GTP, and the alpha, beta, and gamma subunits get detached from the receptors .
Temporal Effects in Laboratory Settings
The effects of Acebrophylline change over time in laboratory settings. A high-performance liquid chromatography (HPLC) method has been developed to quantify Acebrophylline in pharmaceutical formulations . This method provides a sharp and proper peak, making it suitable for routine analysis of Acebrophylline estimation in bulk and marketed formulations .
Metabolic Pathways
Acebrophylline is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, but specific details about these interactions and the metabolic pathways that Acebrophylline is involved in are currently limited .
準備方法
合成経路と反応条件: アンブロキソールアセフィリネートは、アンブロキソールとアセフィリンを含む一連の化学反応によって合成されます。調製には以下が含まれます。
求電子的臭素化: o-トルイジンから出発し、化合物は、二酸化マンガンによって促進された液状臭素を使用して求電子的臭素化を受けます.
アセチル化: 臭素化された生成物はその後アセチル化されます。
ラジカルベンジル臭素化: このステップには、穏やかな条件下での液状臭素と二酸化マンガンを使用します.
N-アルキル化と加水分解: 最後のステップには、N-アルキル化と加水分解が含まれ、アンブロキソールアセフィリネートが得られます.
工業生産方法: アンブロキソールアセフィリネートの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高収率と純度が保証されます。プロセスは、コスト効率と効率のために最適化されています。
反応の種類:
酸化: アンブロキソールアセフィリネートは、特に強力な酸化剤の存在下で、酸化反応を受ける可能性があります。
還元: 還元反応は、特に還元剤の存在下で発生する可能性があります。
置換: 化合物は置換反応を受けることができ、その場合、官能基は他の基に置き換えられます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はさまざまな酸化された誘導体を生成する可能性があり、置換反応はさまざまな置換された化合物を生成する可能性があります。
4. 科学研究アプリケーション
アンブロキソールアセフィリネートは、科学研究において幅広い用途を持っています。
化学: 気管支拡張メカニズムと粘液溶解活性の研究におけるモデル化合物として使用されます。
生物学: 粘液の産生とクリアランスに関連する細胞プロセスへの影響について調査されています。
医学: 慢性気管支炎や慢性閉塞性肺疾患などの呼吸器疾患の治療に広く使用されています.
産業: 呼吸器疾患の治療を目的としたさまざまな医薬品製品の製剤に使用されます。
類似化合物との比較
Ambroxol: A mucolytic agent used alone for treating respiratory diseases.
Acefylline: A xanthine derivative used as a bronchodilator.
Bromhexine: Another mucolytic agent similar to ambroxol.
Uniqueness: Ambroxol acefyllinate is unique due to its combined mucolytic and bronchodilatory effects, making it more effective in treating respiratory conditions compared to its individual components .
生物活性
Acebrophylline is a pharmacological compound recognized for its multifaceted biological activity, particularly in the treatment of respiratory conditions. It is a xanthine derivative that combines the properties of ambroxol and theophylline-7 acetic acid, contributing to its mucolytic, bronchodilatory, and anti-inflammatory effects. This article explores the biological activity of acebrophylline, supported by data tables, case studies, and detailed research findings.
Acebrophylline operates through several mechanisms:
- Mucokinetic Activity : It enhances mucociliary clearance by reducing mucus viscosity and adhesivity, thereby improving ciliary function. This is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
- Surfactant Production : The compound stimulates the synthesis and release of pulmonary surfactant, which is vital for maintaining alveolar stability and reducing surface tension in the lungs .
- Anti-inflammatory Effects : Acebrophylline inhibits the production of inflammatory mediators like leukotrienes by diverting phosphatidylcholine from inflammatory pathways towards surfactant synthesis .
Case Studies
-
Study on COPD Patients :
- Participants : 30 patients (27 males, 3 females) with a mean age of 62.6 years.
- Treatment : 100 mg acebrophylline twice daily for 14 days.
- Results : Significant improvements were noted in cough intensity, dyspnea, and overall respiratory function (p < 0.01). Blood gas analysis showed increased PaO2 and decreased PaCO2 values at the end of treatment .
- Comparative Study with Theophylline :
Table 1: Summary of Clinical Outcomes with Acebrophylline Treatment
Parameter | Baseline Value | Post-Treatment Value | Statistical Significance |
---|---|---|---|
Cough Intensity | Moderate | Mild | p < 0.01 |
Dyspnea | Moderate | Mild | p < 0.01 |
FEV1 (L) | 1.5 | 2.0 | p < 0.01 |
PEFR (L/min) | 250 | 350 | p < 0.01 |
PaO2 (mmHg) | 60 | 75 | p < 0.01 |
PaCO2 (mmHg) | 50 | 45 | p < 0.01 |
Research Findings
Research indicates that acebrophylline's effectiveness is attributed to its ability to modulate various biological pathways involved in respiratory health:
- Enhancement of Mucociliary Clearance : In vitro studies demonstrated that acebrophylline significantly increased the transport of talc particles in isolated tracheal tissues, indicating improved mucociliary function .
- Reduction in Inflammatory Markers : In human mononuclear cells, ambroxol (a component of acebrophylline) reduced tumor necrosis factor (TNF) production, suggesting a potential mechanism for its anti-inflammatory effects .
特性
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。